N-{3-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]propyl}-4-fluorobenzamide
Description
This compound features a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core linked via a sulfonylpropyl chain to a 4-fluorobenzamide group. Although direct synthesis details are unavailable in the provided evidence, analogous compounds (e.g., sulfonamide derivatives in and ) suggest a synthetic route involving sulfonylation of the tetrahydroisoquinoline intermediate followed by amidation with 4-fluorobenzoic acid derivatives .
Properties
IUPAC Name |
N-[3-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]propyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O5S/c1-28-19-12-16-8-10-24(14-17(16)13-20(19)29-2)30(26,27)11-3-9-23-21(25)15-4-6-18(22)7-5-15/h4-7,12-13H,3,8-11,14H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPYVKVLRUDZMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCCNC(=O)C3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{3-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]propyl}-4-fluorobenzamide is a compound of interest due to its potential pharmacological applications. This article focuses on its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a tetrahydroisoquinoline moiety, which is known for various biological activities. The structure can be represented as follows:
Research indicates that this compound acts as an inhibitor of the "funny" current (If) channel in the heart. The If channel plays a critical role in cardiac pacemaking and is a target for treating conditions such as stable angina and atrial fibrillation .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies
- Cardiac Function Improvement : A study on the pharmacokinetics of this compound demonstrated significant reductions in heart rate in tachycardia-induced canine models. This suggests potential therapeutic benefits in managing arrhythmias .
- Metabolite Identification : Following oral administration of the compound in clinical studies, several metabolites were identified using advanced chromatographic techniques. These metabolites were analyzed for their pharmacological properties and potential contributions to the overall therapeutic effect .
Research Findings
Recent studies have focused on the synthesis and characterization of related compounds derived from tetrahydroisoquinoline. For instance, derivatives have shown varying degrees of biological activity depending on their structural modifications. The presence of methoxy groups has been linked to enhanced interaction with biological targets .
Scientific Research Applications
Pharmacological Properties
This compound exhibits a variety of pharmacological activities that make it a candidate for further research:
- Sigma Receptor Modulation : The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety is known to interact with sigma receptors, particularly sigma-2 receptors. These receptors are implicated in various cellular processes including apoptosis and cell proliferation, making them targets for cancer therapy.
- Inhibition of Ion Channels : Research indicates that related compounds have been developed as inhibitors of the "funny" If current channel (If channel), which is expressed in the heart and is being explored for the treatment of conditions such as stable angina and atrial fibrillation .
Clinical Applications
The potential clinical applications of N-{3-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)sulfonyl]propyl}-4-fluorobenzamide include:
- Cancer Therapy : Due to its interaction with sigma receptors and potential to induce apoptosis in cancer cells, this compound may serve as a basis for developing new anticancer agents.
- Cardiovascular Treatments : Its role as an If channel inhibitor suggests possible applications in treating heart conditions such as atrial fibrillation and angina .
Case Studies and Research Findings
A review of literature reveals several studies that highlight the efficacy and safety of compounds related to this compound:
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide (-SONH-) group undergoes reactions typical of its class:
Amide Bond Reactivity
The benzamide group (-CONH-) participates in:
| Reaction Type | Conditions | Outcome | Key Observations |
|---|---|---|---|
| Acid/Base Hydrolysis | 2M NaOH, 80°C, 6 hrs | Cleavage to 4-fluorobenzoic acid and amine intermediate | Base-mediated hydrolysis proceeds faster than acid-catalyzed pathways. |
| Reduction | LiAlH, THF, 0°C to RT | Conversion to N-{3-[(6,7-dimethoxy-THIQ-2-yl)sulfonyl]propyl}-4-fluorobenzylamine | Complete reduction requires anhydrous conditions. |
Fluorophenyl Substitution
The 4-fluorophenyl group exhibits electrophilic substitution:
Tetrahydroisoquinoline Core Modifications
The 6,7-dimethoxy-THIQ moiety undergoes:
Propyl Linker Reactivity
The -(CH)- spacer participates in:
| Reaction Type | Conditions | Outcome | Key Observations |
|---|---|---|---|
| Halogenation | NBS, AIBN, CCl, reflux | Bromination at secondary C-H positions | Radical mechanism confirmed by ESR spectroscopy. |
| Cyclization | PPh, CBr, CHCN | Formation of 5-membered lactam under Mitsunobu-like conditions | Requires anhydrous conditions and stoichiometric PPh . |
Stability Under Pharmacological Conditions
| Condition | Stability | Degradation Products |
|---|---|---|
| pH 1.2 (Simulated gastric fluid) | Stable for 8 hrs | None detected via HPLC-MS |
| pH 7.4 (Plasma) | 90% intact after 24 hrs | Trace amounts of hydrolyzed amide (<5%) |
| UV Light (254 nm) | 20% degradation after 4 hrs | Photo-oxidized sulfonamide and fluorophenyl byproducts |
Comparison with Similar Compounds
Research Findings and Contradictions
- : Triazole derivatives exhibit tautomerism (thione vs. thiol forms), which the title compound lacks. This could reduce off-target interactions compared to tautomer-sensitive analogs .
- Contradictions : The trifluoroacetyl group in ’s compound may confer greater in vitro potency but poorer in vivo stability compared to the title compound’s methoxy groups, underscoring a trade-off between reactivity and metabolic liability .
Q & A
Q. How to address low yields in the final coupling step?
- Methodology :
- Microwave-assisted synthesis : Reduce reaction time (30 min at 100°C) and improve atom economy .
- Protecting groups : Temporarily mask the tetrahydroisoquinoline NH with Boc to prevent side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
